(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid
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Overview
Description
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods: Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid exerts its effects involves several key steps:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
Pathways Involved: In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, thereby modulating enzyme activity.
Comparison with Similar Compounds
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include (3-Chloro-4-fluorophenyl)boronic acid, (3-Fluoro-4-(methylthio)phenyl)boronic acid, and (3-Fluorophenyl)boronic acid .
Uniqueness: The presence of both chlorine and fluorine atoms, along with the methylthio group, imparts unique electronic and steric properties to the compound, enhancing its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C7H7BClFO2S |
---|---|
Molecular Weight |
220.46 g/mol |
IUPAC Name |
(3-chloro-4-fluoro-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 |
InChI Key |
LFEVBAVMFWOWIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)SC)(O)O |
Origin of Product |
United States |
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